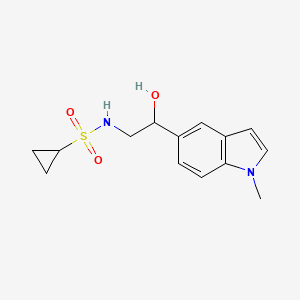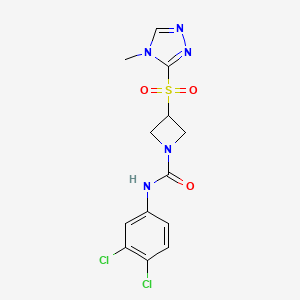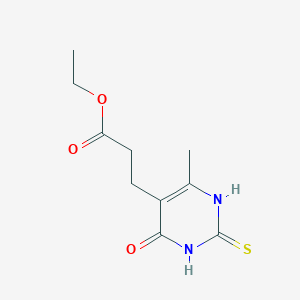
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide” is a complex organic compound. It contains a 2,5-dimethylphenyl group, an oxadiazole ring, and a tosylpropanamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving hydrazine with simple or substituted acetophenone obtained in an alkaline medium .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anti-Proliferative Activities
1,3,4-Oxadiazole derivatives have demonstrated substantial antimicrobial activities against a range of pathogenic Gram-positive and Gram-negative bacteria, as well as yeast-like pathogenic fungi such as Candida albicans. Furthermore, these compounds have shown potent anti-proliferative activities against various cancer cell lines, including prostate cancer, human colorectal cancer, human hepatocellular carcinoma, human epithelioid carcinoma, and human breast cancer cell lines. These findings suggest the potential of 1,3,4-oxadiazole derivatives in the development of new antimicrobial agents and cancer therapeutics (Al-Wahaibi et al., 2021).
Anticancer Activity
The anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues has been explored, with some compounds displaying significant inhibitory effects on a variety of cancer cell lines. The study highlighted the potential of these compounds as leads for the development of new anticancer agents (Ahsan et al., 2014).
Heterocyclic Rearrangement and Synthesis
Research has also focused on the synthesis and structural analysis of 1,3,4-oxadiazole derivatives. For instance, heterocyclic rearrangement techniques have been employed to transform 5-arylisoxazole-3-carboxylic acids into 3,4-substituted 1,2,5-oxadiazoles, with structures confirmed by single-crystal X-ray analysis. These methodologies contribute to the broader chemistry field by expanding the toolkit for synthesizing novel heterocyclic compounds (Potkin et al., 2012).
Inhibition of Enzyme Activity
Some studies have focused on the enzyme inhibitory properties of 1,3,4-oxadiazole derivatives, particularly targeting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are relevant in the context of treating diseases like Alzheimer's, suggesting that oxadiazole derivatives could be potential candidates for drug development in neurodegenerative diseases (Pflégr et al., 2022).
Material Science Applications
Beyond biomedical applications, 1,3,4-oxadiazole derivatives have also found utility in material science, such as in the creation of poly(1,3,4-oxadiazole-imide)s containing dimethylsilane groups. These polymers exhibit high thermal stability and solubility in various organic solvents, making them suitable for coating applications and possibly for use in electronic devices (Hamciuc et al., 2005).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-methylphenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-13-5-8-16(9-6-13)28(25,26)11-10-18(24)21-20-23-22-19(27-20)17-12-14(2)4-7-15(17)3/h4-9,12H,10-11H2,1-3H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDVSEQXCGTLNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B2935162.png)



![2-naphthalen-1-yl-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2935168.png)


![8-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2935177.png)
![N-[[4-(3-methylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2935178.png)

![2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2935180.png)
